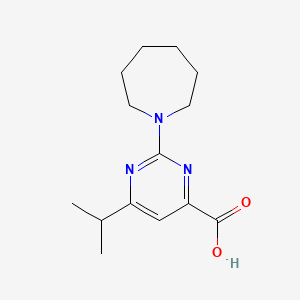

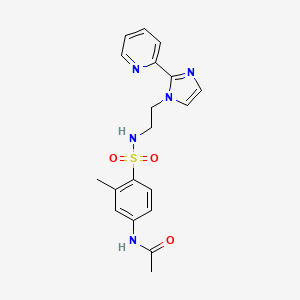

3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-1H-pyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .

Synthesis Analysis

Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular formula of 3-Methyl-1H-pyrazole-5-carboxylic acid is C5H6N2O2 . The structure includes a pyrazole ring with a carboxylic acid group attached to it .Chemical Reactions Analysis

Pyrazole derivatives can be synthesized through various reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

3-Methyl-1H-pyrazole-5-carboxylic acid is a solid substance . It is soluble in dimethyl sulfoxide .Applications De Recherche Scientifique

D-Amino Acid Oxidase (DAO) Inhibition

- Application : It acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), also known as DAAO, DAMOX, and OXDA. DAO is an enzyme involved in the metabolism of D-serine, an important neurotransmitter. By inhibiting DAO, this compound can modulate D-serine levels, potentially impacting neurological processes .

Tonic Pain Prevention

- Context : Formalin-induced pain models are commonly used in pain research. This compound’s ability to mitigate tonic pain suggests potential analgesic properties .

Biochemical Studies

Mécanisme D'action

Target of Action

The primary target of 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO), also known as DAAO or DAMOX . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, producing hydrogen peroxide and ammonia .

Mode of Action

3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid acts as a potent and selective inhibitor of DAO . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates, D-amino acids . This inhibition disrupts the normal enzymatic activity of DAO .

Biochemical Pathways

The inhibition of DAO by 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid affects the metabolic pathways involving D-amino acids . DAO is involved in the catabolism of D-amino acids, including D-serine, which is a co-agonist of the NMDA receptor and plays a role in neurotransmission . By inhibiting DAO, 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid can increase the levels of D-serine, potentially enhancing NMDA receptor-mediated neurotransmission .

Pharmacokinetics

It is known to be soluble in dimethyl sulfoxide , which suggests it may have good bioavailability.

Result of Action

The inhibition of DAO by 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid results in the protection of DAO cells from oxidative stress induced by D-serine . Additionally, 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid specifically prevents formalin-induced tonic pain , suggesting it may have analgesic effects.

Action Environment

The action, efficacy, and stability of 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and kept away from oxidizing agents to maintain its stability

Safety and Hazards

Propriétés

IUPAC Name |

5-carbamoyl-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-9-4(6(11)12)2-3(8-9)5(7)10/h2H,1H3,(H2,7,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEAIAYKERHVAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2714484.png)

![2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714486.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2714489.png)

![4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2714494.png)

![4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2714495.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2714501.png)